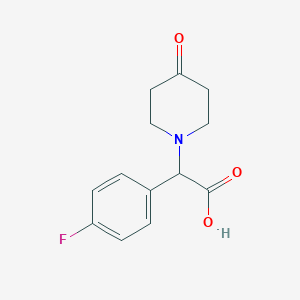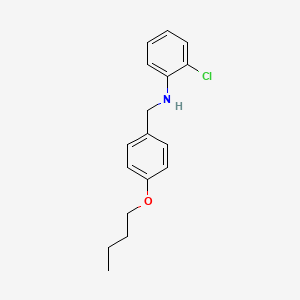
N-(4-Butoxybenzyl)-2-chloroaniline
Vue d'ensemble
Description
“N-(4-Butoxybenzyl)-2-chloroaniline” is a chemical compound. However, there is limited information available about this specific compound. There are related compounds such as “N-(4-butoxybenzyl)-1,3-diphenyl-2-propanamine” and “4-Butoxybenzyl alcohol” which are used in scientific research12.
Synthesis Analysis
The synthesis of “N-(4-Butoxybenzyl)-2-chloroaniline” is not explicitly mentioned in the available resources. However, related compounds like “4-Butoxybenzyl alcohol” have been used in the synthesis of other compounds2.Molecular Structure Analysis
The molecular structure of “N-(4-Butoxybenzyl)-2-chloroaniline” is not directly available. However, a related compound “4-Butoxybenzyl alcohol” has a molecular formula of C11H16O23.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-(4-Butoxybenzyl)-2-chloroaniline”. However, “4-Butoxybenzyl alcohol” has been used in various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Butoxybenzyl)-2-chloroaniline” are not directly available. However, a related compound “4-Butoxybenzyl alcohol” has a molecular weight of 180.24, and its physical state is solid with a melting point of 29-32 °C2.Applications De Recherche Scientifique
Peroxidase Action Studies
In research on peroxidase action, N-(4-Butoxybenzyl)-2-chloroaniline, specifically its derivative 4-chloroaniline, was shown to undergo peroxidation, leading to the production of various compounds. This includes the formation of 2-amino-5-(4-chloroanilino-)benzoquinone-di-4-chloroanil in high yield and the elimination of chloride ion. The study suggests potential intermediates in this reaction, contributing to our understanding of peroxidase chemistry and reactions involving chloroaniline compounds (Holland & Saunders, 1968).
Enzymatic Oxidation and Inactivation
A study on the peroxidase from Coprinus cinereus explored the oxidative oligomerization of 4-chloroaniline, producing several compounds including N-(4-chlorophenyl)-benzoquinone monoamine and 4,4'-dichloroazobenzene. This study is significant for understanding the enzymatic processes involving chloroaniline derivatives and their potential applications in biological systems (Chang et al., 1999).
Chloroperoxidase-catalyzed Oxidation
Chloroperoxidase-catalyzed oxidation of 4-chloroaniline was studied, resulting in the formation of 4-chloronitrosobenzene. This research provides insights into the enzymatic oxidation processes and the influence of halide ions on these reactions, which is relevant for understanding the behavior of chloroaniline derivatives in biological systems (Corbett, Chipko, & Baden, 1978).
Biodegradation Studies
In a study on the biodegradation of 4-chloroaniline by Phanerochaete chrysosporium, various oligomers formed during the degradation process were identified. This research is crucial for understanding environmental bioremediation and the microbial breakdown of chloroaniline compounds (Chang & Bumpus, 1993).
Herbicide Residue Transformation
The transformation of chloroaniline moieties from certain phenylamide herbicides into stable chloroazobenzene residues in soil was studied. This research contributes to our understanding of the environmental impact and transformation of herbicide residues, including those related to chloroaniline compounds (Bordeleau, Rosen, & Bartha, 1972).
Safety And Hazards
The safety and hazards of “N-(4-Butoxybenzyl)-2-chloroaniline” are not directly available. However, for a related compound “4-Butoxybenzyl alcohol”, it is recommended to move the person into fresh air if inhaled, wash off with soap and plenty of water if it comes in contact with skin, rinse with pure water for at least 15 minutes if it comes in contact with eyes, and consult a doctor immediately in case of ingestion4.
Orientations Futures
There is no specific information available on the future directions of “N-(4-Butoxybenzyl)-2-chloroaniline”. However, related compounds are being used in proteomics research56.
Please note that the information provided is based on the available resources and may not be fully accurate or complete. For a more detailed analysis, please refer to the original sources or consult with a chemistry expert.
Propriétés
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-2-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-2-3-12-20-15-10-8-14(9-11-15)13-19-17-7-5-4-6-16(17)18/h4-11,19H,2-3,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEXFRGULUPQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butoxybenzyl)-2-chloroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



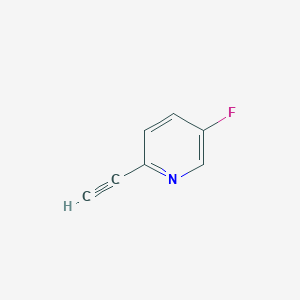
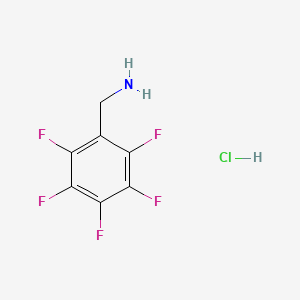
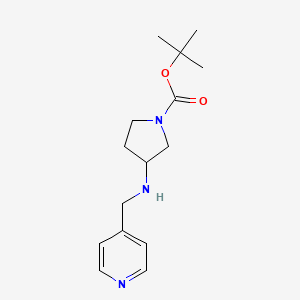

![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)
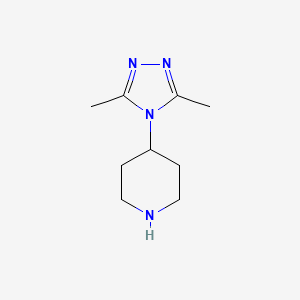
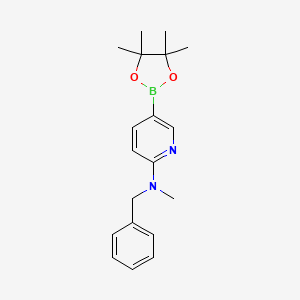
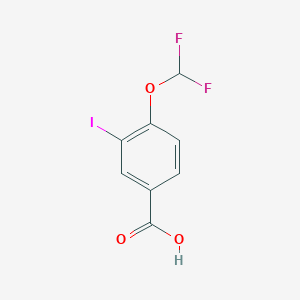
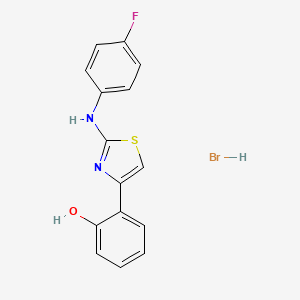

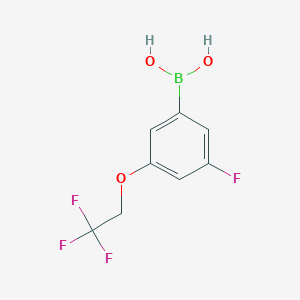
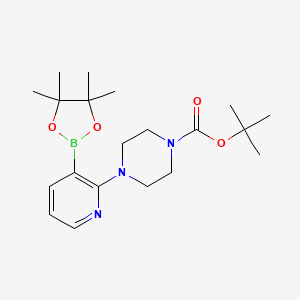
methanone hydrochloride](/img/structure/B1437259.png)
